

# Spectroscopic Data Interpretation of Dibenzyl Azelate: A Technical Guide

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## Compound of Interest

Compound Name: *Dibenzyl azelate*

Cat. No.: *B154685*

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This guide provides a detailed analysis of the spectroscopic data for **dibenzyl azelate**, a diester commonly used as a plasticizer and in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

## Molecular Structure

**Dibenzyl azelate**, with the molecular formula  $C_{23}H_{28}O_4$ , is the dibenzyl ester of nonanedioic acid (azelaic acid).<sup>[1][2]</sup> Its structure consists of a central nine-carbon aliphatic chain linked at both ends to carboxyl groups, which are in turn esterified with benzyl alcohol.

**Fig. 1:** Chemical Structure of **Dibenzyl Azelate**

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **dibenzyl azelate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1H$  NMR Data for **Dibenzyl Azelate** (in  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35	m	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.11	s	4H	Benzylic protons (O-CH <sub>2</sub> -Ph)
2.28	t	4H	$\alpha$ -protons (-CH <sub>2</sub> -COO)
1.62	quintet	4H	$\beta$ -protons (-CH <sub>2</sub> -CH <sub>2</sub> -COO)
1.30	m	6H	$\gamma$ , $\delta$ , $\gamma'$ -protons

Table 2: Predicted <sup>13</sup>C NMR Data for **Dibenzyl Azelate** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~173.3	Carbonyl carbon (C=O)
~136.0	Aromatic quaternary carbon (C1' and C1'')
~128.5	Aromatic CH (C2', C6', C2'', C6'')
~128.2	Aromatic CH (C4' and C4'')
~128.0	Aromatic CH (C3', C5', C3'', C5'')
~66.1	Benzylic carbon (O-CH <sub>2</sub> -Ph)
~34.0	$\alpha$ -carbon (-CH <sub>2</sub> -COO)
~29.0	$\gamma/\delta$ -carbons
~24.8	$\beta$ -carbon (-CH <sub>2</sub> -CH <sub>2</sub> -COO)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly in experimental data.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Dibenzyl Azelate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch
1750-1735	Strong	C=O (ester) stretch[3]
1600, 1500	Medium-Weak	C=C aromatic ring stretch
1300-1000	Strong	C-O stretch[3][6]
750-690	Strong	Aromatic C-H bend (monosubstituted)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Dibenzyl Azelate**

m/z	Ion	Notes
368.19	[M] <sup>+</sup>	Molecular ion
369.20	[M+H] <sup>+</sup>	Protonated molecule[2]
391.19	[M+Na] <sup>+</sup>	Sodium adduct[2]
277.15	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Loss of a benzyl radical
181.05	[C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>	Benzyloxycarbonyl cation
108.05	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup>	Tropylium ion rearrangement from benzyl alcohol fragment
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion (base peak)

Note: The molecular weight of **dibenzyl azelate** is 368.46 g/mol .[7]

## Experimental Protocols

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **dibenzyl azelate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.[\[8\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[\[9\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for all carbons, especially quaternary carbons.
- Processing: Process the acquired free induction decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ .

## IR Spectroscopy

- Sample Preparation (Thin Solid Film):
  - Dissolve a small amount (a few milligrams) of solid **dibenzyl azelate** in a volatile solvent like dichloromethane or acetone.[\[10\]](#)
  - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[10\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Obtain a background spectrum of the clean salt plate.
  - Place the sample-coated salt plate in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of **dibenzyl azelate** (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.[\[11\]](#)
  - If necessary, filter the solution to remove any particulate matter.[\[11\]](#)
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Acquisition:
  - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
  - Acquire data in positive ion mode to observe protonated molecules ( $[\text{M}+\text{H}]^+$ ) and other adducts.
  - Set the mass range to scan from  $m/z$  50 to 500 or higher to ensure the detection of the molecular ion and expected fragments.

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dibenzyl azelate**.

**Fig. 2:** General Spectroscopic Analysis Workflow

### Key Mass Spectral Fragmentation Pathways

This diagram outlines the primary fragmentation patterns expected for **dibenzyl azelate** in mass spectrometry.

**Fig. 3:** Key Fragmentation Pathways of **Dibenzyl Azelate**

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